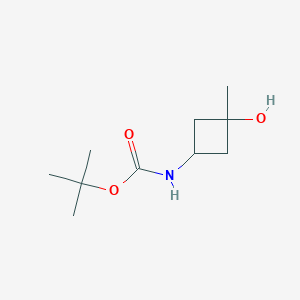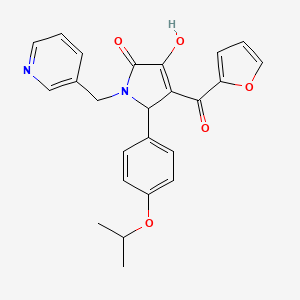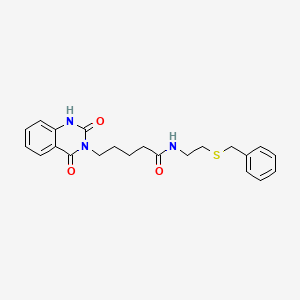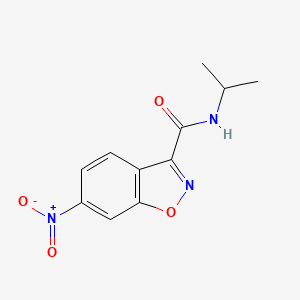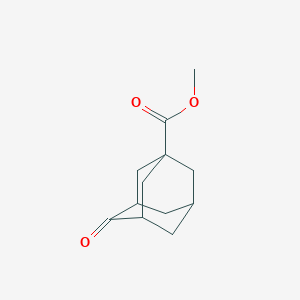
Methyl 4-oxoadamantane-1-carboxylate
概要
説明
Methyl 4-oxoadamantane-1-carboxylate (MOAC) is a synthetic organic compound with the molecular formula C12H16O3. It is a powder at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-oxoadamantane-1-carboxylate involves several stages. In one method, the reaction was carried out with water and sodium hydroxide in tetrahydrofuran and methanol at 20℃ for 16 hours. This was followed by a reaction with hydrogen chloride in water for 0.5 hours . Another method involved the use of 30% fuming sulfuric acid solution heated at 60 C, to which 5-hydroxy-2-adamantanone dissolved in 99% formic acid was slowly added over 1 hour .Molecular Structure Analysis
The molecular weight of Methyl 4-oxoadamantane-1-carboxylate is 208.26 . The InChI code for this compound is available, but the exact structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
Methyl 4-oxoadamantane-1-carboxylate is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Synthesis of Nitrogen-Containing Compounds
Methyl 4-oxoadamantane-1-carboxylate has been utilized in the synthesis of various nitrogen-containing compounds. For instance, Tankabekyan, Mokhov, and Popov (2013) developed a synthetic route toward 1-N-heteryl-4-oxoadamantanes, which are intermediates in creating treatments for type II diabetes and other diseases. They achieved this by alkylating saturated nitrogen-containing heterocycles with 1-bromo-4-oxoadamantane (Tankabekyan, Mokhov, & Popov, 2013).
Development of β-Amino Acids Derivatives
Methyl 4-oxoadamantane-1-carboxylate plays a role in the development of cyclic and bicyclic β-amino acids derivatives. Tishkov, Reissig, and Ioffe (2002) demonstrated that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated, leading to derivatives of β-proline, nipecotic acid, and other acids. This showcases the compound's potential in synthesizing complex organic molecules (Tishkov, Reissig, & Ioffe, 2002).
Cycloaddition Studies
The compound is also involved in cycloaddition studies. Sousa et al. (2008) explored the acid-catalyzed cycloadditions of methyl glyoxylate oxime with cyclopentadiene, yielding various adducts. This research provides insights into the mechanisms of cycloadditions and the potential for developing new synthetic pathways (Sousa et al., 2008).
Lipid Peroxidation Research
In the field of lipid peroxidation, Spickett (2013) highlighted the significance of 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation. This research is relevant because it delves into the formation of various products, including those from the methyl end and the carboxylate or esterified end of the chain, like HNE (Spickett, 2013).
Structural and Spectral Investigations
Additionally, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, starting with methyl 1-phenyl-1H-4-pyrazolecarboxylate. Their work highlights the compound's application in the detailed study of molecular structures (Viveka et al., 2016).
Safety and Hazards
特性
IUPAC Name |
methyl 4-oxoadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFRYAOGHZOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxoadamantane-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)

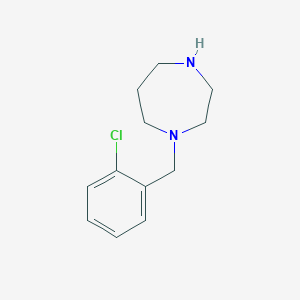
![N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B2565379.png)
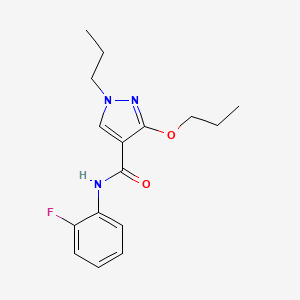
![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565384.png)
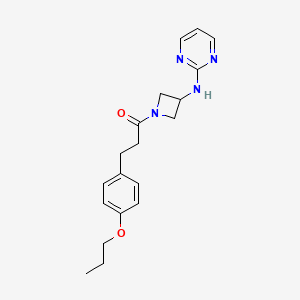
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)
![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)
